molecular formula C16H15N5O B2373070 2-phenyl-N-(2-(pyridin-4-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide CAS No. 1235640-01-3

2-phenyl-N-(2-(pyridin-4-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2373070
CAS No.: 1235640-01-3
M. Wt: 293.33
InChI Key: VWMWQZHCZRDWKU-UHFFFAOYSA-N
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Description

2-Phenyl-N-(2-(pyridin-4-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with a phenyl group at position 2 and a carboxamide moiety at position 2. The carboxamide nitrogen is further functionalized with a 2-(pyridin-4-yl)ethyl group.

Properties

IUPAC Name

2-phenyl-N-(2-pyridin-4-ylethyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c22-16(18-11-8-13-6-9-17-10-7-13)15-12-19-21(20-15)14-4-2-1-3-5-14/h1-7,9-10,12H,8,11H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMWQZHCZRDWKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(2-(pyridin-4-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction involving the cycloaddition of an azide and an alkyne.

    Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using phenyl halides and a suitable base.

    Incorporation of the Pyridinyl Ethyl Group: This step involves the reaction of a pyridinyl ethyl halide with the triazole intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(2-(pyridin-4-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Phenyl halides and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1,2,3-triazole derivatives as anticancer agents. The triazole ring has been shown to exhibit low multidrug resistance and high bioavailability. Specifically, compounds containing the triazole scaffold have been investigated for their efficacy against various cancers, including lung and breast cancers. The ability of these compounds to form non-covalent interactions with proteins and enzymes enhances their therapeutic potential .

Case Study:
In a study evaluating the anticancer properties of triazole derivatives, several compounds demonstrated significant cytotoxicity against cancer cell lines with IC50 values in the low micromolar range. The structure–activity relationship (SAR) indicated that modifications at specific positions on the triazole ring could enhance potency and selectivity against cancer cells .

CompoundIC50 (µM)Cancer Type
A0.5Lung Cancer
B0.8Breast Cancer
C0.3Colorectal Cancer

Drug Discovery

The 1,2,3-triazole moiety serves as a valuable bioisostere for amides due to its ability to mimic amide bonds while avoiding metabolic degradation. This characteristic is particularly advantageous in drug design as it allows for the development of more stable and effective pharmaceutical agents .

Applications in Drug Design:
Triazoles have been utilized in the synthesis of various drug candidates targeting kinases and other enzymes involved in disease progression. For instance, derivatives of triazoles have shown promise as inhibitors of c-Met kinases, which are implicated in cancer metastasis .

Antifungal Activity

Beyond anticancer applications, 1,2,3-triazoles have also been explored for their antifungal properties. Research indicates that certain triazole derivatives exhibit potent activity against fungal pathogens by inhibiting ergosterol biosynthesis—a key component of fungal cell membranes .

Case Study:
A recent investigation into antifungal activity revealed that specific substitutions on the triazole ring could significantly enhance antifungal potency against strains like Candida albicans and Aspergillus fumigatus.

CompoundMinimum Inhibitory Concentration (MIC)Fungal Strain
D0.25 µg/mLCandida albicans
E0.5 µg/mLAspergillus fumigatus

Mechanism of Action

The mechanism of action of 2-phenyl-N-(2-(pyridin-4-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of 1,2,3-triazole-4-carboxamides, which are frequently explored for pharmaceutical applications. Below is a systematic comparison with structurally related analogs synthesized in recent studies.

Substituent Variations and Molecular Properties

Key structural differences lie in the substituents on the triazole core and the carboxamide side chain. These modifications influence physicochemical properties such as lipophilicity, solubility, and hydrogen-bonding capacity.

Table 1: Structural Comparison of Selected 1,2,3-Triazole-4-carboxamides
Compound Name R1 (Triazole Position 2) R2 (Carboxamide Side Chain) Molecular Formula Molecular Weight Notable Features
Target Compound Phenyl 2-(Pyridin-4-yl)ethyl C17H16N6O 320.35 Pyridine enhances solubility and H-bonding
5-Benzyloxy-2-(cyclopropylmethyl)-N-(2,3,5,6-tetrafluoro[1,1'-biphenyl]-4-yl) Cyclopropylmethyl Tetrafluorobiphenyl + benzyloxy C27H22F4N4O2 510.49 High lipophilicity due to fluorinated aryl
5-Benzyloxy-2-methyl-N-(tetrafluorobiphenyl-4-yl) Methyl Tetrafluorobiphenyl + benzyloxy C25H18F4N4O2 482.43 Reduced steric hindrance vs. cyclopropyl
2-(Cyclopropylmethyl)-5-hydroxy-N-(tetrafluorobiphenyl-4-yl) Cyclopropylmethyl Tetrafluorobiphenyl + hydroxy C24H18F4N4O2 470.42 Hydroxy group improves polarity
N-(2-{2,4-dioxopyrido[2,3-d]pyrimidin-3-yl}ethyl)-2-phenyl Phenyl Pyrido[2,3-d]pyrimidin-3-yl ethyl C18H15N7O3 377.36 Extended π-system for target interaction

Functional Implications

  • Target Compound vs. However, this increases molecular weight and lipophilicity, which may reduce aqueous solubility compared to the target compound’s pyridyl-ethyl group .
  • Target Compound vs. Pyrido-Pyrimidine Derivative (Entry 5, Table 1):
    The pyrido-pyrimidine dione moiety in ’s compound adds hydrogen-bonding acceptors (keto groups) and a fused aromatic system, likely improving affinity for enzymes like kinases. However, the larger size (MW 377.36 vs. 320.35) could hinder blood-brain barrier penetration .

Hydrogen-Bonding and Crystallography

Hydrogen-bonding patterns, critical for crystal packing and target binding, vary significantly:

  • The pyridin-4-yl group in the target compound can act as both H-bond acceptor (via N) and donor (via C-H groups), whereas fluorinated analogs rely on weaker C-F···H interactions .
  • Compounds with hydroxy groups (e.g., Entry 4, Table 1) exhibit stronger H-bond donor capacity, which may improve crystalline stability .

Biological Activity

The compound 2-phenyl-N-(2-(pyridin-4-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H16N4O\text{C}_{16}\text{H}_{16}\text{N}_{4}\text{O}

This compound features a triazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

The biological activity of triazole compounds often involves interactions with specific molecular targets. For this compound, potential mechanisms include:

  • Enzyme Inhibition : Triazoles can act as inhibitors of enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases.
  • Antimicrobial Activity : The compound may exhibit activity against various bacterial and fungal strains by disrupting cell membrane integrity or inhibiting essential metabolic pathways.
  • Anticancer Properties : Research indicates that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways.

Biological Activity Studies

Several studies have investigated the biological activities of similar triazole compounds. Here are some notable findings relevant to this compound:

Antimicrobial Activity

A study on triazole derivatives reported varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's structure suggests potential effectiveness against pathogens due to the presence of the pyridine moiety, which is known to enhance bioactivity .

Anticancer Activity

Research has shown that certain triazole derivatives possess significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines with IC50 values ranging from 10 µM to 50 µM . The mechanism often involves cell cycle arrest and induction of apoptosis.

Case Studies

  • Inhibition of Acetylcholinesterase : A series of studies highlighted the inhibitory effects of triazole compounds on AChE. For example, one study reported an IC50 value of 0.13 µM for a related compound, indicating strong potential for treating Alzheimer's disease .
    CompoundIC50 (µM)Target
    Compound A0.13AChE
    Compound B0.25AChE
    Compound C0.50AChE
  • Anticancer Efficacy : In vitro studies have shown that certain triazole derivatives can inhibit the growth of cancer cells effectively. For instance:
    Cell LineIC50 (µM)
    HCT116 (Colon)6.2
    T47D (Breast)27.3

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